Denaverine hydrochloride

Descripción

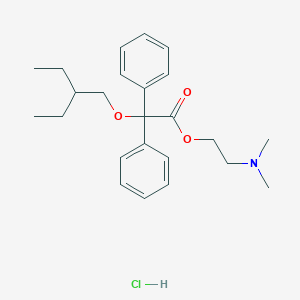

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDBEODKTNUEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3579-62-2 (Parent) | |

| Record name | Denaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60186859 | |

| Record name | Denaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3321-06-0 | |

| Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENAVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AFK8FCD4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denaverine hydrochloride is a spasmolytic agent with established use in both human and veterinary medicine for the management of conditions associated with smooth muscle hypercontractility.[1][2] Its therapeutic efficacy is primarily attributed to a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of muscarinic acetylcholine (B1216132) receptors.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Denaverine hydrochloride's effects on smooth muscle, detailed experimental protocols for its characterization, and a summary of available quantitative data. While specific potency values (IC50, pA2) for Denaverine are not widely reported in publicly available literature, this document aggregates existing knowledge and provides data for analogous compounds to serve as a benchmark for research and development.[3]

Core Mechanism of Action

Denaverine hydrochloride elicits smooth muscle relaxation through two primary, synergistic pathways:

-

Phosphodiesterase (PDE) Inhibition: Similar to papaverine, Denaverine hydrochloride acts as a non-selective inhibitor of phosphodiesterase enzymes.[2][4] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDE activity, Denaverine leads to the accumulation of cAMP and cGMP within the smooth muscle cell.[4] This increase in cyclic nucleotide levels activates downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3] The subsequent signaling cascade results in a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation.[3][4]

-

Anticholinergic Activity: Denaverine hydrochloride also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[1][2] Acetylcholine is a primary neurotransmitter that mediates smooth muscle contraction in various organ systems.[2] By blocking these receptors, Denaverine prevents acetylcholine-induced signaling, which typically involves an increase in intracellular calcium, thereby contributing to its spasmolytic effect.[3]

A third, less consistently emphasized mechanism, is a potential direct inhibition of calcium influx through voltage-operated calcium channels, a property observed in the structurally and functionally similar drug, drotaverine.[5] However, direct evidence for this action by Denaverine itself is limited.

Signaling Pathways

The dual mechanism of Denaverine hydrochloride converges on the reduction of intracellular free calcium ([Ca²⁺]i) and the modulation of the contractile apparatus's calcium sensitivity.

Phosphodiesterase Inhibition Pathway

Anticholinergic Pathway

Quantitative Data

Table 1: Comparative In Vitro Efficacy of Papaverine and Drotaverine

| Compound | Assay Type | Target/Tissue | Agonist | Potency (IC50 / ED50) |

| Papaverine | PDE Inhibition | PDE10A | - | 0.019 µM (IC50) |

| Smooth Muscle Relaxation | Guinea Pig Ileum | Nerve-mediated | 3.53 µM (IC50) | |

| Drotaverine | Smooth Muscle Relaxation | Guinea Pig Trachea | Histamine | 4.7 x 10⁻⁵ mol/L (ED50) |

| Smooth Muscle Relaxation | Guinea Pig Trachea | Methacholine | 4.3 x 10⁻⁵ mol/L (ED50) | |

| Smooth Muscle Relaxation | Guinea Pig Trachea | Potassium Chloride (KCl) | 2.2 x 10⁻⁵ mol/L (ED50) |

Note: The lack of specific quantitative data for Denaverine hydrochloride highlights the need for further research to allow for direct and accurate comparisons of its in vitro performance.[3]

Experimental Protocols

Isolated Organ Bath Studies for Smooth Muscle Relaxation

This in vitro technique is fundamental for assessing the effects of pharmacological agents on smooth muscle contractility.[3]

Objective: To determine the relaxant effect of Denaverine hydrochloride on isolated smooth muscle tissue.[3]

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta, canine uterine strip) is dissected and mounted in an organ bath.[3][6]

-

Physiological Solution: The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[3][6]

-

Tension Recording: The tissue is connected to a force transducer to continuously record muscle tension.[3]

-

Contraction Induction: A contractile agent (agonist) such as acetylcholine, histamine, oxytocin, or potassium chloride is added to the bath to induce a stable contraction.[3][6]

-

Compound Administration: Denaverine hydrochloride is added to the bath in increasing concentrations.[3][6]

-

Data Analysis: The relaxant effect is measured as the percentage reduction in the agonist-induced contraction. Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) of Denaverine hydrochloride.[3]

Phosphodiesterase (PDE) Inhibition Assay

This assay is used to quantify the inhibitory activity of a compound against specific PDE isoenzymes.[3]

Objective: To determine the IC50 value of Denaverine hydrochloride for a specific PDE enzyme.[3]

Methodology:

-

Enzyme and Substrate: A purified recombinant PDE enzyme is incubated with its substrate, either cAMP or cGMP, which is typically radiolabeled or fluorescently tagged.[3]

-

Compound Incubation: Denaverine hydrochloride is added to the reaction mixture at various concentrations.[3]

-

Reaction Termination: The enzymatic reaction is allowed to proceed for a defined period and is then stopped.[3]

-

Product Quantification: The amount of hydrolyzed substrate (e.g., AMP or GMP) is quantified using methods such as scintillation counting or fluorescence polarization.[3]

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. An inhibition curve is then plotted to determine the IC50 value.[3]

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium levels in response to a test compound.

Objective: To quantify the effect of Denaverine hydrochloride on intracellular calcium concentrations in smooth muscle cells.

Methodology:

-

Cell Culture: Culture smooth muscle cells on coverslips suitable for fluorescence microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

-

Baseline Measurement: Establish a stable baseline fluorescence before the addition of any compounds.[5]

-

Compound Addition: Perfuse the cells with a buffer containing the desired concentration of Denaverine hydrochloride. To study the inhibitory effect, cells can be pre-incubated with Denaverine before stimulation with a contractile agonist.

-

Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorescence microscope.[5]

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Quantify the response to Denaverine hydrochloride relative to baseline and/or agonist-induced calcium influx.[5]

Conclusion

Denaverine hydrochloride is a potent smooth muscle relaxant with a well-established dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects. This combination allows for a broad spasmolytic activity. While the lack of specific quantitative data on its potency for these respective targets in the public domain presents a challenge for direct comparison with other spasmolytics, the experimental protocols outlined in this guide provide a framework for researchers to conduct such investigations. Further studies to elucidate the specific PDE isoenzymes inhibited by Denaverine and to quantify its affinity for different muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile and could inform the development of more selective and potent spasmolytic agents.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Denaverine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Physicochemical Properties

Denaverine hydrochloride is a synthetic derivative of benzilic acid, primarily utilized as a smooth muscle relaxant.[1] Its hydrochloride salt is a white or almost white crystalline powder.[2]

| Property | Value | References |

| CAS Number | 3321-06-0 | [2][3][4][] |

| Molecular Formula | C₂₄H₃₄ClNO₃ | [2][3][4] |

| Molecular Weight | 419.99 g/mol | [2][3][4][][6] |

| Melting Point | 140-142 °C | [2][] |

| Solubility | Soluble in DMSO and Methanol | [2][] |

| IUPAC Name | 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride | [][6][7] |

Synthesis of Denaverine Hydrochloride

The synthesis of Denaverine hydrochloride is a multi-step process commencing from 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid).[1] The overall synthetic route involves the formation of an intermediate, 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid, followed by esterification and subsequent conversion to the hydrochloride salt.[1]

Synthesis Pathway

Caption: Synthetic pathway of Denaverine hydrochloride.

Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the patented synthesis method.[1]

Step 1: Synthesis of 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid

-

In a clean, dry reaction vessel, dissolve 2,2-diphenyl-2-hydroxyacetic acid in a suitable solvent such as acetonitrile.[1]

-

Add an acyl chloride (e.g., acetyl chloride, propionyl chloride, or butyryl chloride) to the solution and stir at a controlled temperature (e.g., 20-30°C) for several hours (e.g., 19.5-21 hours).[1]

-

After the reaction is complete, concentrate the mixture under reduced pressure.[1]

-

Add a base (e.g., potassium carbonate, sodium carbonate, or magnesium carbonate) and 2-ethyl butanol.[1]

-

Heat the mixture to a higher temperature (e.g., 95-105°C) and stir for an extended period (e.g., 19.5-21 hours).[1]

-

Upon completion, cool the reaction mixture and filter to isolate the intermediate product.

Step 2: Synthesis of Denaverine hydrochloride

-

To the intermediate from Step 1, add an alkali and N,N-dimethylaminochloroethane hydrochloride.[1]

-

After the reaction, introduce hydrogen chloride gas into the mixture.[1]

-

Concentrate the solution and add ethyl acetate (B1210297) to precipitate the product.[1]

-

Filter the mixture to obtain crude Denaverine hydrochloride.[1]

-

The crude product can be further purified by recrystallization.

Characterization of Denaverine Hydrochloride

The characterization of Denaverine hydrochloride is crucial for confirming its identity, purity, and stability. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the quantitative analysis and purity assessment of Denaverine hydrochloride.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Symmetry C18 (4.6 x 150 mm, 5 µm) is a commonly used column.

-

Mobile Phase: A mixture of Phosphate Buffer (pH 3.5) and Acetonitrile in a ratio of 30:70 (v/v) is often employed.[8]

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Detection Wavelength: UV detection is set at 306 nm.[8]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Preparation of Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Denaverine hydrochloride working standard and dissolve it in 10 mL of the mobile phase.[8]

-

Sample Solution (from injectable formulation): Dilute the injectable formulation with the mobile phase to a final concentration within the linear range of the assay (e.g., 30 µg/mL).[8]

Spectroscopic Analysis

UV-Visible Spectrophotometry:

UV-Visible spectrophotometry can be used for the quantitative determination of Denaverine hydrochloride. The maximum absorbance (λmax) is typically observed at 221 nm in methanol.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific public domain spectral data is limited, 1H and 13C NMR are standard techniques for the structural elucidation of Denaverine hydrochloride and its impurities.[3]

Mass Spectrometry (MS):

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying Denaverine and its metabolites in biological samples.[10][11] This technique provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation.

Mechanism of Action

Denaverine hydrochloride exerts its spasmolytic effects through a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[2][7][8][12]

Phosphodiesterase (PDE) Inhibition

Denaverine inhibits phosphodiesterase enzymes, which are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[12] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[12] These kinases phosphorylate downstream targets, ultimately causing a decrease in intracellular calcium concentrations and leading to smooth muscle relaxation.[12]

Anticholinergic Activity

Denaverine also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (primarily M2 and M3 subtypes in smooth muscle). By blocking these receptors, Denaverine prevents acetylcholine-induced signaling cascades that lead to muscle contraction.[9] Specifically, it inhibits the Gq protein-coupled activation of phospholipase C (PLC) by M3 receptors, which prevents the formation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from the sarcoplasmic reticulum. It also blocks the Gi protein-coupled inhibition of adenylyl cyclase by M2 receptors.

Signaling Pathways

Caption: Signaling pathways of Denaverine hydrochloride.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and mechanism of action of Denaverine hydrochloride. The synthetic pathway, analytical methodologies, and the dual-action signaling pathways have been outlined to serve as a valuable resource for researchers and professionals in the pharmaceutical field. Further research to publicly document detailed NMR and mass spectrometry data would be beneficial for the scientific community.

References

- 1. Synthesis method of dinaverine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Denaverine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denaverine (B1201730) hydrochloride is a spasmolytic agent with a dual mechanism of action, exhibiting both phosphodiesterase (PDE) inhibitory and anticholinergic properties.[1][2] Primarily utilized in veterinary medicine, it serves as a smooth muscle relaxant to facilitate parturition in species such as cattle.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of Denaverine hydrochloride, including its mechanism of action, pharmacokinetic properties, and pharmacodynamic effects. While specific quantitative data on its potency and in vivo pharmacokinetics in target animal species are limited in publicly available literature, this guide synthesizes the existing knowledge and provides detailed experimental protocols for its further investigation.

Mechanism of Action

Denaverine hydrochloride exerts its spasmolytic effects through two primary signaling pathways:

-

Phosphodiesterase (PDE) Inhibition: Similar to papaverine, denaverine acts as a phosphodiesterase inhibitor.[1] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Elevated levels of these second messengers activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[6][7]

-

Anticholinergic Activity: Denaverine hydrochloride also possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1] In the myometrium, acetylcholine typically induces contraction via M2 and M3 muscarinic receptors.[7][8] The M3 receptor is coupled to a Gq protein, which activates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from the sarcoplasmic reticulum.[9][10] The M2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, reducing cAMP levels and promoting contraction.[9][11] By blocking these receptors, denaverine inhibits acetylcholine-induced smooth muscle contraction.

Signaling Pathways

The following diagram illustrates the dual mechanism of action of Denaverine hydrochloride in smooth muscle cells.

Pharmacokinetics

Human Pharmacokinetics

Pharmacokinetic data in humans is available from a study involving intravenous, oral, and rectal administration of a 50 mg dose of denaverine hydrochloride.[4][10][12]

| Parameter | Intravenous | Oral Solution | Rectal Solution | Rectal Suppository |

| Dose | 50 mg | 50 mg | 50 mg | 50 mg |

| Absolute Bioavailability | - | 37%[4][12] | 31% of oral | 42% of rectal solution |

| Total Body Clearance | 5.7 mL/min/kg[4] | - | - | - |

| Volume of Distribution (steady-state) | 7.1 L/kg[4] | - | - | - |

| Elimination Half-life | 33.8 h[4] | - | - | - |

| Cmax Ratio (median, vs. oral) | - | - | 26% | 30% of rectal solution |

| tmax Difference (median, vs. oral) | - | - | +1.9 h | +3 h vs. rectal solution |

First-pass metabolism leading to the formation of N-monodemethyl denaverine is a significant contributor to the incomplete oral bioavailability.[4][10]

Animal Pharmacokinetics

Quantitative pharmacokinetic data in target animal species is limited.

-

Cattle: Following intramuscular administration, denaverine is reported to be rapidly excreted, with residue levels below the limit of detection in all tissues after 1 to 3 days.[3][13]

-

Pigs and Sheep: There is a lack of pharmacokinetic and residue depletion data for these species.[3][13]

The onset of the spasmolytic effect after intramuscular injection in cows, heifers, pigs, and sheep is within 15 to 30 minutes and lasts for several hours.[3][13]

Pharmacodynamics

Denaverine hydrochloride's primary pharmacodynamic effect is the relaxation of smooth muscle.[13] This is particularly relevant in the context of parturition, where it promotes the dilation of the soft tissues of the birth canal.[13]

In Vivo Efficacy in Cattle

| Parameter | Observation | Species | Reference |

| Assisted Parturition | Halved the need for assistance | Cows and Heifers | [14] |

| Birth Canal Dilation | Increased the number of animals with dilation > 25 cm | Cows and Heifers | [14] |

| Pulling Force (Assisted Calving) | Significantly smaller area under the curve of pulling force × time | Holstein-Friesian Heifers | [6][15] |

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure to determine the IC50 value of Denaverine hydrochloride for specific PDE isoenzymes.[16]

Methodology:

-

Reagent Preparation: Prepare solutions of purified recombinant PDE enzyme, a labeled substrate (e.g., [³H]-cAMP or [³H]-cGMP), and serial dilutions of Denaverine hydrochloride.

-

Incubation: In a suitable reaction buffer, incubate the PDE enzyme, labeled substrate, and varying concentrations of Denaverine hydrochloride.

-

Reaction Termination: After a defined period, terminate the enzymatic reaction.

-

Product Quantification: Quantify the amount of hydrolyzed substrate. This can be achieved using methods such as scintillation proximity assay (SPA) for radiolabeled substrates or fluorescence polarization for fluorescently tagged substrates.[14][17]

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of Denaverine hydrochloride. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[16][17]

In Vitro Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Denaverine hydrochloride for muscarinic receptor subtypes (e.g., M2 and M3).[18][19]

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest (M2 or M3).[19]

-

Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of Denaverine hydrochloride.[18][20]

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[20]

-

Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.[20]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Denaverine hydrochloride. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Isolated Organ Bath Experiment

This protocol is for assessing the functional spasmolytic activity of Denaverine hydrochloride on isolated smooth muscle tissue.[16][21][22]

Methodology:

-

Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., uterine horn, ileum) from a suitable animal model.

-

Mounting: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Induction: Induce a stable contraction using a contractile agonist (e.g., acetylcholine, carbachol).

-

Drug Addition: Add Denaverine hydrochloride to the bath in a cumulative manner, increasing the concentration in logarithmic steps.

-

Data Recording: Continuously record the muscle tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve to determine the EC50 (the concentration producing 50% of the maximal relaxation).[16][21]

In Vivo Study in Cattle with Dystocia

This protocol is a generalized design for a clinical trial to evaluate the efficacy of Denaverine hydrochloride in easing parturition in cattle.[3][23]

References

- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 2. Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods [mdpi.com]

- 10. G protein coupling to M1 and M3 muscarinic receptors in sublingual glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neuron.mefst.hr [neuron.mefst.hr]

- 13. ema.europa.eu [ema.europa.eu]

- 14. benchchem.com [benchchem.com]

- 15. Influence of denaverine hydrochloride on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. biorxiv.org [biorxiv.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. The coupling of the M2 muscarinic receptor to its G protein is voltage dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Denaverine hydrochloride elicits its smooth muscle relaxant effects through two primary signaling pathways:

-

Phosphodiesterase (PDE) Inhibition: Denaverine hydrochloride acts as a non-selective inhibitor of phosphodiesterase enzymes.[1] PDEs are responsible for the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, Denaverine hydrochloride leads to an accumulation of cAMP and cGMP within smooth muscle cells.[3] This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[4]

-

Anticholinergic Activity: Denaverine hydrochloride also exhibits anticholinergic properties by acting as an antagonist at muscarinic receptors.[1] Acetylcholine, a primary neurotransmitter, induces smooth muscle contraction by binding to these receptors. By blocking muscarinic receptors, Denaverine hydrochloride prevents acetylcholine-mediated signaling, thereby inhibiting smooth muscle contraction.[2]

This dual mechanism of action provides a broad and effective spasmolytic effect on various smooth muscle tissues.[2]

Signaling Pathways

The signaling cascades for Denaverine hydrochloride's dual-action spasmolytic effect are illustrated below.

Quantitative Data

Denaverine Hydrochloride

| Parameter | Value | Tissue/Enzyme | Reference |

| IC50 (PDE Inhibition) | Not Available | Various PDE Isoenzymes | [2][5] |

| pA2 (Anticholinergic) | Not Available | Muscarinic Receptors | [2] |

Comparative Data for Similar Spasmolytics

To provide a frame of reference, the following table presents available quantitative data for Papaverine and Drotaverine, which share a similar mechanism of action with Denaverine hydrochloride. Lower IC50 and EC50 values indicate greater potency.

| Compound | Parameter | Value | Tissue/Enzyme | Reference |

| Papaverine | IC50 (PDE Inhibition) | ~1-10 µM (Non-selective) | Various Tissues | General Pharmacology Knowledge |

| Drotaverine | EC50 (Cytostatic) | 3.0 µM | HT-29 Human Colorectal Carcinoma Cells | [6] |

| IC50 (PDE4 Inhibition) | Potent inhibitor | PDE4 | [7][8] |

Note: The EC50 value for Drotaverine is for its cytostatic effect, not directly for smooth muscle relaxation, but it indicates significant biological activity at low micromolar concentrations.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the spasmolytic activity of compounds like Denaverine hydrochloride.

Isolated Organ Bath Studies

This in vitro technique is fundamental for evaluating the effects of pharmacological agents on smooth muscle contractility.[2]

Objective: To determine the relaxant effect of a compound on isolated smooth muscle tissue.

Materials and Methods:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta, or uterine strips) is carefully dissected and mounted in an organ bath.[2][9]

-

Apparatus: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[10][11] The tissue is connected to a force transducer to record isometric contractions.

-

Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of 60-90 minutes under a resting tension. The physiological solution is changed every 15-20 minutes during this period.[10]

-

Induction of Contraction: A contractile agent (spasmogen) such as acetylcholine, histamine, or high potassium chloride is added to the organ bath to induce a stable, submaximal contraction.[2]

-

Compound Administration: Once a stable contraction is achieved, the test compound (Denaverine hydrochloride) is added to the bath in a cumulative or non-cumulative manner, with increasing concentrations.[2]

-

Data Recording and Analysis: The tension of the muscle tissue is continuously recorded. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction. Concentration-response curves are then plotted to determine the EC50 (half-maximal effective concentration) of the test compound.[2]

Phosphodiesterase (PDE) Inhibition Assay

This assay is used to quantify the inhibitory activity of a compound against specific PDE isoenzymes.[5]

Objective: To determine the IC50 value of a compound for a specific PDE enzyme.

Materials and Methods:

-

Enzyme and Substrate: A purified recombinant PDE enzyme is incubated with its substrate, either cAMP or cGMP. The substrate is typically radiolabeled or fluorescently tagged.[2]

-

Compound Incubation: The test compound (Denaverine hydrochloride) is added to the reaction mixture at various concentrations.

-

Enzymatic Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination: The enzymatic reaction is stopped.

-

Product Quantification: The amount of the hydrolyzed substrate (e.g., AMP or GMP) is quantified. This can be achieved through various methods, such as scintillation proximity assay (SPA) for radiolabeled substrates or fluorescence polarization (FP) for fluorescently tagged substrates.[5]

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. An inhibition curve is then plotted by graphing the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

Conclusion

Denaverine hydrochloride is an effective smooth muscle relaxant with a dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects. While its clinical and veterinary efficacy is established, there is a notable gap in the publicly available in vitro quantitative data to precisely define its potency and selectivity. The experimental protocols detailed in this guide provide a framework for researchers to conduct in vitro studies to generate such data. Further research, including head-to-head in vitro comparisons with other spasmolytics and determination of specific IC50 and pA2 values, is crucial for a more comprehensive understanding of Denaverine hydrochloride's pharmacological profile.[2] Such studies will enable a more robust and reproducible evidence base for its therapeutic applications.

References

- 1. Denaverine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 5. benchchem.com [benchchem.com]

- 6. Drotaverine - a Concealed Cytostatic! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drotaverine hydrochloride | PDE | TargetMol [targetmol.com]

- 8. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denaverine (B1201730) hydrochloride is a spasmolytic agent with a well-documented dual mechanism of action, primarily functioning as a phosphodiesterase (PDE) inhibitor and an anticholinergic agent.[1][2][3] This technical guide provides an in-depth exploration of its role as a PDE inhibitor, detailing the associated signaling pathways, experimental protocols for its investigation, and a summary of available quantitative data. While specific quantitative metrics for Denaverine hydrochloride are limited in publicly available literature, this guide furnishes a comprehensive framework for its study and comparison with other smooth muscle relaxants.[2][4]

Core Mechanism of Action: Phosphodiesterase Inhibition

Denaverine hydrochloride exerts its primary smooth muscle relaxant effects by inhibiting phosphodiesterase (PDE) enzymes.[1][5] PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][5] By inhibiting these enzymes, Denaverine hydrochloride leads to the intracellular accumulation of cAMP and cGMP.[1][3][5]

This increase in cyclic nucleotide levels activates downstream protein kinases: Protein Kinase A (PKA) is activated by cAMP, and Protein Kinase G (PKG) is activated by cGMP.[4][5] The activation of these kinases initiates a signaling cascade that results in the phosphorylation of various proteins, ultimately leading to a decrease in intracellular calcium concentrations, a key trigger for muscle contraction, and consequently, smooth muscle relaxation.[1][4]

In addition to its PDE inhibitory effects, Denaverine hydrochloride also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[2][4] This action prevents acetylcholine-induced smooth muscle contraction, further contributing to its spasmolytic effects.[2][4]

Signaling Pathways

The following diagram illustrates the dual mechanism of action of Denaverine hydrochloride, leading to smooth muscle relaxation.

Caption: Denaverine Hydrochloride's Dual Mechanism of Action.

Quantitative Data

Table 1: Clinical Efficacy of Denaverine Hydrochloride in Bovine Parturition

| Parameter | Denaverine hydrochloride Group | Placebo/Control Group | Study |

|---|---|---|---|

| Pulling Force x Time (Area Under the Curve) | Significantly smaller | Larger | [6][7] |

| Duration of Calving Assistance | Numerically shorter | Longer | [6][7] |

| Need for Calving Assistance | Halved | - | [8] |

| Birth Canal Dilation (>25 cm) | Increased number of animals | - | [8] |

Note: One blinded study with 83 heifers found no significant effect on the need for assisted calving, highlighting the importance of study design in evaluating outcomes.[4]

Table 2: Recommended Dosage and Pharmacokinetic Parameters in Animal Models

| Parameter | Animal Species | Value/Observation | Route of Administration | Source |

|---|---|---|---|---|

| Recommended Dosage | Heifers and Cows | 200 - 400 mg (~0.8 mg/kg) | Intramuscular (IM) | [9][10] |

| Sheep | 80 - 120 mg (~0.8 mg/kg) | Intramuscular (IM) | [9][10] | |

| Pigs | 200 mg (~1.2 mg/kg) | Intramuscular (IM) | [9][10] | |

| Onset of Effect | Pigs, Cows, Sheep | 15 to 30 minutes | - | [9][10] |

| Duration of Muscle Relaxant Effect | Pigs, Cows, Sheep | Up to several hours | - |[9][10] |

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This assay is crucial for quantifying the inhibitory activity of Denaverine hydrochloride against specific PDE isoenzymes to determine its IC50 value.[1][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Denaverine hydrochloride for a specific PDE enzyme.

Methodology:

-

Reagent Preparation:

-

Prepare a purified recombinant PDE enzyme of the desired isoform.

-

Prepare the substrate, either cyclic AMP (cAMP) or cyclic guanosine monophosphate (cGMP), typically radiolabeled or fluorescently tagged.

-

Prepare a series of dilutions of Denaverine hydrochloride in the appropriate assay buffer.

-

-

Enzymatic Reaction:

-

In a microplate, incubate the PDE enzyme, the substrate, and varying concentrations of Denaverine hydrochloride. Include a control with no inhibitor.

-

Allow the enzymatic reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).[4]

-

-

Reaction Termination:

-

Stop the reaction using a suitable method, such as heat inactivation or the addition of a chemical inhibitor.

-

-

Product Quantification:

-

Quantify the amount of hydrolyzed substrate (e.g., AMP or GMP).[4] This can be achieved through various methods depending on the substrate used, such as scintillation counting for radiolabeled substrates or fluorescence polarization for fluorescently tagged substrates.[4] A colorimetric method based on the Malachite Green assay can also be used to quantify the phosphate (B84403) released.[11]

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of Denaverine hydrochloride.

-

Plot the percentage of inhibition against the logarithm of the Denaverine hydrochloride concentration to generate an inhibition curve.

-

Determine the IC50 value from the curve, which represents the concentration of Denaverine hydrochloride that causes 50% inhibition of the PDE enzyme activity.[1][4]

-

Caption: Experimental Workflow for PDE Inhibition Assay.

Isolated Organ Bath Studies

This in vitro technique is fundamental for assessing the functional effects of Denaverine hydrochloride on smooth muscle contractility.[4][5]

Objective: To determine the relaxant effect (EC50 value) of Denaverine hydrochloride on isolated smooth muscle tissue.

Methodology:

-

Tissue Preparation:

-

Mounting:

-

Equilibration:

-

Allow the tissue to equilibrate for a period (e.g., 60-90 minutes) under a predetermined optimal resting tension.[5]

-

-

Contraction Induction:

-

Add a contractile agent (agonist) such as acetylcholine, histamine, or potassium chloride to the bath to induce a stable, sub-maximal contraction.[4]

-

-

Compound Administration:

-

Data Recording:

-

Continuously record the tension of the muscle tissue using the force transducer. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction.[4]

-

-

Data Analysis:

-

Plot the percentage of relaxation against the logarithm of the Denaverine hydrochloride concentration to construct a concentration-response curve.

-

Determine the EC50 (half-maximal effective concentration) of Denaverine hydrochloride from the curve.[4]

-

Caption: Experimental Workflow for Isolated Organ Bath Studies.

Conclusion

Denaverine hydrochloride is an effective smooth muscle relaxant with a dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects.[4] While a comprehensive quantitative profile of its in vitro potency is not yet available in the public domain, the provided experimental protocols offer a robust framework for its further investigation. The clinical data in veterinary medicine supports its efficacy as a spasmolytic agent.[8] Future research focusing on determining the specific IC50 values for various PDE isoenzymes and pA2 values for muscarinic receptors will be critical for a more complete understanding and comparative assessment of Denaverine hydrochloride's therapeutic potential.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. radnoti.com [radnoti.com]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Influence of denaverine hydrochloride on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. content.abcam.com [content.abcam.com]

Introduction

Denaverine (B1201730) hydrochloride is a spasmolytic agent recognized for its dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[1][2] This technical guide provides an in-depth exploration of the anticholinergic properties of Denaverine hydrochloride, catering to researchers, scientists, and drug development professionals. While its clinical application, particularly in veterinary medicine for managing dystocia, is acknowledged, this document focuses on the fundamental anticholinergic characteristics, methodologies for their assessment, and the underlying signaling pathways.[2][3]

Denaverine hydrochloride is a benzilic acid derivative, and its anticholinergic effects are attributed to its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5] By blocking these receptors, Denaverine hydrochloride inhibits the physiological actions of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This antagonism leads to the relaxation of smooth muscles, a therapeutic effect leveraged in its clinical use.[1][4]

Despite the established anticholinergic nature of Denaverine hydrochloride, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of specific quantitative data defining its affinity and potency at muscarinic receptor subtypes. Key parameters such as inhibitor constants (Ki), half-maximal inhibitory concentrations (IC50), and pA2 values for Denaverine hydrochloride remain largely unreported.[1] This guide, therefore, aims to provide a robust framework for understanding and investigating these properties by detailing standard experimental protocols and outlining the relevant signaling cascades.

Quantitative Data on Anticholinergic Properties

A thorough search of scientific databases and literature has not yielded specific quantitative data for the anticholinergic properties of Denaverine hydrochloride. The following table is presented as a template for the type of data that would be essential for a comprehensive understanding of its anticholinergic profile. Further research is critically needed to populate this and similar tables with empirical values.[1]

Table 1: Muscarinic Receptor Binding Affinity of Denaverine Hydrochloride (Hypothetical Data)

| Muscarinic Receptor Subtype | Radioligand | Tissue/Cell Line | K_i (nM) | Reference |

| M1 | [³H]-Pirenzepine | Rat Cerebral Cortex | Data not available | - |

| M2 | [³H]-AF-DX 384 | Rat Heart | Data not available | - |

| M3 | [³H]-4-DAMP | Rat Salivary Gland | Data not available | - |

| M4 | [³H]-Himbacine | Rat Striatum | Data not available | - |

| M5 | [³H]-4-DAMP | CHO cells expressing hM5 | Data not available | - |

Table 2: Functional Antagonism of Denaverine Hydrochloride at Muscarinic Receptors (Hypothetical Data)

| Tissue Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Ileum | Carbachol | pA₂ | Data not available | - |

| Porcine Detrusor Muscle | Acetylcholine | IC₅₀ (nM) | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments utilized to characterize the anticholinergic properties of a compound like Denaverine hydrochloride.

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Denaverine hydrochloride for different muscarinic receptor subtypes.

-

Objective: To determine the inhibitor constant (K_i) of Denaverine hydrochloride for M1, M2, and M3 muscarinic receptor subtypes.

-

Materials:

-

Tissue homogenates or cell membranes expressing specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, rat heart for M2, rat salivary gland for M3).

-

Radioligands: [³H]-Pirenzepine (for M1), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3).

-

Denaverine hydrochloride.

-

Atropine (B194438) (as a non-selective muscarinic antagonist for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Denaverine hydrochloride and atropine in the assay buffer.

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Atropine (final concentration 1 µM), radioligand, and membrane preparation.

-

Competitive Binding: Denaverine hydrochloride at various concentrations, radioligand, and membrane preparation.

-

-

The concentration of the radioligand should be close to its K_d value for the respective receptor subtype.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Denaverine hydrochloride concentration.

-

Determine the IC₅₀ value (the concentration of Denaverine hydrochloride that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Protocol 2: Isolated Organ Bath Functional Assay

This protocol details the procedure for assessing the functional antagonistic effect of Denaverine hydrochloride on smooth muscle contractions induced by a muscarinic agonist.

-

Objective: To determine the pA₂ value of Denaverine hydrochloride against a muscarinic agonist in an isolated smooth muscle preparation.

-

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat bladder).

-

Krebs-Henseleit solution (or other appropriate physiological salt solution).

-

Muscarinic agonist (e.g., acetylcholine, carbachol).

-

Denaverine hydrochloride.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂).

-

-

Procedure:

-

Dissect the desired smooth muscle tissue and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Obtain a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions.

-

Wash the tissue repeatedly with fresh Krebs-Henseleit solution to return to baseline tension.

-

Incubate the tissue with a known concentration of Denaverine hydrochloride for a predetermined time (e.g., 30 minutes).

-

In the presence of Denaverine hydrochloride, obtain a second cumulative concentration-response curve for the same agonist.

-

Repeat steps 4-6 with at least two other concentrations of Denaverine hydrochloride.

-

-

Data Analysis:

-

Plot the log concentration of the agonist versus the response (contraction) for each concentration of Denaverine hydrochloride.

-

Determine the EC₅₀ of the agonist in the absence and presence of each concentration of the antagonist.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of Denaverine hydrochloride on the x-axis.

-

The pA₂ value is the x-intercept of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways

The anticholinergic action of Denaverine hydrochloride is mediated through the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway affected is the Gq/11 pathway, which is predominantly coupled to M1, M3, and M5 muscarinic receptors.

References

- 1. benchchem.com [benchchem.com]

- 2. Denaverine - Wikipedia [en.wikipedia.org]

- 3. Influence of denaverine hydrochloride on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Presynaptic muscarinic receptor subtypes involved in the inhibition of acetylcholine and noradrenaline release in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Denaverine (B1201730) hydrochloride and its analogs for researchers, scientists, and drug development professionals. While direct SAR studies on Denaverine analogs are limited in publicly available literature, this document synthesizes the known pharmacological data of the parent compound and infers potential SAR based on structurally related benzilate esters and phosphodiesterase (PDE) inhibitors.

Executive Summary

Denaverine hydrochloride is a potent spasmolytic agent with a dual mechanism of action, exhibiting both anticholinergic and phosphodiesterase (PDE) inhibitory effects.[1][2][3] This dual activity makes it an effective smooth muscle relaxant, with established applications in veterinary medicine for facilitating parturition.[3][4] Understanding the relationship between its chemical structure and biological activity is crucial for the development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide explores the core pharmacology of Denaverine, presents key quantitative data, outlines relevant experimental protocols, and visualizes its mechanistic pathways.

Core Pharmacology of Denaverine Hydrochloride

Denaverine's spasmolytic effect is attributed to two primary mechanisms:

-

Anticholinergic Activity: Denaverine acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. By blocking the action of acetylcholine, it prevents the initiation of the intracellular signaling cascade that leads to smooth muscle contraction.[2]

-

Phosphodiesterase (PDE) Inhibition: Denaverine inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][5] The resulting increase in intracellular levels of these second messengers activates protein kinases that promote smooth muscle relaxation by decreasing intracellular calcium concentrations.[2]

This dual mechanism provides a broad spasmolytic effect on various smooth muscles, including the myometrium.[3][4]

Quantitative Data on Denaverine Hydrochloride

The following tables summarize the available quantitative data for Denaverine hydrochloride from veterinary studies.

Table 1: Recommended Dosages in Veterinary Medicine

| Animal Species | Dosage per Animal | Approximate mg/kg Body Weight (bw) | Route of Administration |

| Heifers and Cows | 200 - 400 mg | ~0.8 mg/kg | Intramuscular (IM) |

| Sheep | 80 - 120 mg | ~0.8 mg/kg | Intramuscular (IM) |

| Pigs | 200 mg | ~1.2 mg/kg | Intramuscular (IM) |

Source: EMA/CVMP/628/00-FINAL[4]

Table 2: Pharmacokinetic and Efficacy Parameters

| Parameter | Animal Model(s) | Observation |

| Onset of Effect | Pigs, Cows, Sheep | 15 to 30 minutes |

| Duration of Muscle Relaxant Effect | Pigs, Cows, Sheep | Up to several hours |

| Duration of Analgesic Effect | Pigs, Cows, Sheep | No longer than 90 minutes |

Source: EMA/CVMP/628/00-FINAL[4]

Table 3: Clinical Trial Outcomes in Heifers

| Parameter | Denaverine Group | Placebo Group | Study |

| Area under the curve of pulling force × time | Significantly smaller | Larger | Lange et al. (2019)[6] |

| Need for assistance at parturition | Halved | - | Zobel and Taponen (2014)[7] |

| Animals with birth canal dilated > 25 cm | Increased | - | Zobel and Taponen (2014)[7] |

| Days open for conception | 67 days | 78 days | Zobel and Taponen (2014)[7] |

Inferred Structure-Activity Relationship of Denaverine Analogs

4.1. The Benzilate Moiety (Anticholinergic Activity)

The diphenylacetate (benzilate) portion of Denaverine is critical for its anticholinergic activity. Studies on other benzilate esters suggest the following:[8][9]

-

Acid Moiety: The two phenyl rings on the acetate (B1210297) group are important for receptor affinity. Substitution on these rings can modulate potency.

-

Ester Linkage: The ester functionality is a key feature for many anticholinergic drugs.[9]

-

Alcohol Moiety (Amino Alcohol): The nature of the amino alcohol portion significantly influences activity. In Denaverine, this is the 2-(dimethylamino)ethyl group.

Table 4: Inferred SAR for the Anticholinergic Activity of Denaverine Analogs

| Structural Modification | Inferred Effect on Anticholinergic Activity | Rationale from Related Compounds |

| Diphenylacetate Moiety | ||

| Substitution on Phenyl Rings | May increase or decrease potency depending on the substituent and position. | SAR of various centrally active anticholinergics.[8] |

| Replacement of Phenyl Rings | Likely to decrease potency. | Phenyl groups are crucial for binding to the muscarinic receptor.[8] |

| Ester Linkage | ||

| Replacement with Ether or Amide | May retain some activity but likely to be less potent. | The ester group is optimal for many anticholinergics.[9] |

| 2-(Dimethylamino)ethyl Moiety | ||

| Alteration of Alkyl Chain Length | A 2-carbon chain is often optimal. Lengthening or shortening may decrease activity. | SAR of cholinergic and anticholinergic agents.[10] |

| Modification of the Amino Group | Quaternary ammonium (B1175870) salts may increase potency but reduce CNS penetration. Tertiary amines are often optimal for systemic use. | SAR of anticholinergic drugs.[9] |

4.2. The Papaverine-like Moiety (PDE Inhibition)

Denaverine's PDE inhibitory action is described as "papaverine-like".[11] Papaverine (B1678415) is a non-selective PDE inhibitor.[12] The SAR for papaverine and its analogs is complex, but some general principles can be applied:

-

Benzylisoquinoline Scaffold: The core structure of papaverine is important for its activity. While Denaverine does not share this scaffold, the spatial arrangement of its lipophilic groups may mimic it.

-

Substituents: The dimethoxy substitutions on papaverine's rings are key to its potency.

For Denaverine, the bulky diphenylacetate and the 2-ethylbutoxy groups likely contribute to its interaction with the PDE active site. Modifications to these lipophilic domains would be expected to alter its PDE inhibitory activity.

Experimental Protocols

5.1. Isolated Organ Bath for Spasmolytic Activity

This in vitro method is fundamental for assessing the spasmolytic activity of Denaverine and its analogs.

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat uterus) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Contraction Induction: A contractile agonist (e.g., acetylcholine, histamine, potassium chloride) is added to the bath to induce a stable contraction.[2]

-

Compound Administration: The test compound (Denaverine or analog) is added in increasing concentrations to the bath.[2]

-

Data Recording: The tension of the muscle tissue is continuously recorded using a force transducer. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction.[2]

-

Data Analysis: Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) of the test compound.[2]

5.2. Phosphodiesterase (PDE) Inhibition Assay

This assay quantifies the inhibitory activity of a compound against specific PDE isoenzymes.

-

Enzyme Preparation: Recombinant human PDE enzymes are used.

-

Reaction Mixture: The assay is typically performed in a microplate format. The reaction mixture contains the PDE enzyme, a fluorescently labeled cAMP or cGMP substrate, and the test compound at various concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period before being stopped.

-

Product Quantification: The amount of hydrolyzed substrate is quantified using a fluorescence polarization reader.

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. An inhibition curve is then plotted to determine the IC50 (half-maximal inhibitory concentration) value.

Visualization of Pathways and Workflows

Signaling Pathways of Denaverine Hydrochloride

Caption: Signaling pathways of Denaverine hydrochloride.

Experimental Workflow for Isolated Organ Bath Studies

Caption: Experimental workflow for isolated organ bath studies.

Conclusion

Denaverine hydrochloride is a valuable spasmolytic agent with a well-established dual mechanism of action. While direct SAR studies on its analogs are lacking, the existing knowledge of related benzilate esters and PDE inhibitors provides a solid foundation for guiding future drug discovery efforts. The experimental protocols and mechanistic understanding presented in this guide offer a framework for the rational design and evaluation of novel Denaverine analogs with potentially enhanced therapeutic properties. Further research is warranted to synthesize and test a focused library of Denaverine derivatives to elucidate a definitive SAR and unlock the full potential of this pharmacological class.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Influence of denaverine hydrochloride on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Denaverine hydrochloride and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Denaverine - Wikipedia [en.wikipedia.org]

- 12. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine (B1201730) hydrochloride is a spasmolytic agent recognized for its dual mechanism of action, exhibiting both neurotropic and musculotropic properties.[1][2][] Primarily utilized in the treatment of smooth muscle spasms, particularly within the gastrointestinal and urogenital tracts, its efficacy is intrinsically linked to its metabolic profile.[4][5][6][7] This technical guide provides a comprehensive overview of the identification of denaverine hydrochloride's metabolites, the analytical methodologies employed for their characterization, and an exploration of their potential pharmacological activities based on available data and structure-activity relationships.

The biotransformation of denaverine is a critical aspect of its pharmacology, influencing its therapeutic window, potential for drug-drug interactions, and overall safety profile. Understanding the metabolic pathways and the biological activity of the resulting metabolites is paramount for a complete toxicological and pharmacological assessment. This guide aims to furnish researchers and drug development professionals with a detailed reference on the current state of knowledge regarding denaverine hydrochloride metabolism.

Metabolic Pathways of Denaverine Hydrochloride

The biotransformation of denaverine hydrochloride in vivo is complex, involving several key enzymatic reactions. Studies in rats have been instrumental in elucidating these pathways, with evidence suggesting that the primary routes of metabolism include N-dealkylation, ester cleavage, and O-dealkylation.[1][8] These processes lead to the formation of a variety of metabolites, some of which may retain pharmacological activity.

The formation of N-monodemethyl denaverine has been identified as a contributing factor to the incomplete bioavailability of denaverine following oral administration, suggesting significant first-pass metabolism.[1] In rats, after oral administration, up to twelve metabolites have been detected in urine, with benzilic acid and 3,3-diphenyl-morpholin-2-one being the major metabolic products.[1][8]

dot

Caption: Metabolic pathways of Denaverine Hydrochloride.

Identified Metabolites of Denaverine Hydrochloride

A number of metabolites of denaverine hydrochloride have been identified, primarily through studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of urine samples from rats and humans.[8][9]

Table 1: Identified Metabolites of Denaverine Hydrochloride

| Metabolite Name | Method of Identification | Species | Key Metabolic Pathway |

| N-monodemethyl-denaverine | LC-MS/MS | Human, Rat | N-Dealkylation |

| 2,2-diphenyl-(2-dimethylaminoethyl) acetate | MS | Rat | - |

| Diphenylacetic acid | MS | Rat | Ester Cleavage |

| Benzilic acid | MS | Rat | Ester Cleavage |

| Methyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate | MS | Rat | - |

| Ethyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate | MS | Rat | - |

| Methylbenzilate | MS | Rat | - |

| 3,3-diphenyl-morpholin-2-one | MS | Rat | O-Dealkylation & subsequent cyclization |

Note: This table summarizes metabolites identified in various studies. The presence and concentration of these metabolites can vary depending on the species and analytical methods used.

Quantitative Analysis of Denaverine and its Metabolites

The quantification of denaverine and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.

A validated LC-MS/MS method for the determination of denaverine and five of its metabolites in human urine has been developed.[9] This method demonstrated a linear dynamic range from a lower limit of quantification (LLOQ) of 8.0 ng/mL to at least 500 ng/mL for the analytes.[9]

Table 2: Quantitative Data for Denaverine and its Metabolites

| Analyte | Matrix | Analytical Method | LLOQ (ng/mL) | Linear Range (ng/mL) |

| Denaverine | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |

| Metabolite 1 (unspecified) | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |

| Metabolite 2 (unspecified) | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |

| Metabolite 3 (unspecified) | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |

| Metabolite 4 (unspecified) | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |

| Metabolite 5 (unspecified) | Human Urine | LC-MS/MS | 8.0 | 8.0 - 500 |

Note: The specific identities of the five quantified metabolites were not detailed in the cited abstract.

Pharmacological Activity of Denaverine and its Metabolites

Denaverine hydrochloride's primary pharmacological effects are attributed to its ability to act as a phosphodiesterase (PDE) inhibitor and an anticholinergic agent.[1][2][]

-

Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, denaverine prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] This leads to an accumulation of these second messengers, resulting in smooth muscle relaxation.[2]

-

Anticholinergic Activity: Denaverine also blocks muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the contractile effects of acetylcholine on smooth muscle.[1][2]

dot

Caption: Signaling pathways of Denaverine Hydrochloride.

The pharmacological activities of the individual metabolites of denaverine have not been extensively studied. However, based on their chemical structures, some predictions can be made:

-

N-demethylated metabolites: It is hypothesized that N-desmethyl and N,N-didesmethyl metabolites may retain significant PDE inhibitory activity, as the core diphenylacetate and 2-ethylbutoxy moieties responsible for this action remain intact.[10] However, the removal of the methyl groups from the terminal amine is expected to reduce their anticholinergic activity, as the N,N-dimethylamino group is a key contributor to muscarinic receptor binding.[10]

-

Benzilic acid: Benzilic acid itself is a known precursor in the synthesis of various anticholinergic agents. Derivatives of benzilic acid have been explored for their potential as local anesthetics, antihistaminics, and muscle relaxants.[11] Some substituted benzilic acids have also shown antimicrobial activity.[12]

-

3,3-diphenyl-morpholin-2-one: Morpholine and its derivatives are common scaffolds in medicinal chemistry, known to be present in a wide range of biologically active compounds with activities including anticancer, anti-inflammatory, and antimicrobial effects.[13][14]

Further research is required to definitively characterize the pharmacological and toxicological profiles of each denaverine metabolite.

Experimental Protocols

The identification and quantification of denaverine hydrochloride metabolites heavily rely on sophisticated analytical techniques, primarily LC-MS/MS. Below are detailed methodologies for key experiments.

Sample Preparation from Urine for Metabolite Analysis

-

Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are treated with β-glucuronidase.[9]

-

Solid-Phase Extraction (SPE): An automated SPE method is employed for the extraction and clean-up of denaverine and its phase I metabolites.[9] This step is crucial for removing interfering substances from the urine matrix and concentrating the analytes of interest.

dot

Caption: Workflow for urine sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: An isocratic reversed-phase high-performance liquid chromatographic (HPLC) method can be used for the simultaneous determination of denaverine and its N-monodemethyl metabolite in human plasma.

-

Column: A suitable reversed-phase column, such as a Superspher RP8.

-

Mobile Phase: A mixture of acetonitrile, ammonium (B1175870) phosphate (B84403) buffer, and tetrahydrofuran.

-

Detection: UV detection at 220 nm for quantification, coupled with mass spectrometry for identification.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is typically used.

-

Analysis Mode: For quantification, the multiple reaction-monitoring (MRM) mode is employed, which provides high selectivity and sensitivity.[9] For the identification of unknown metabolites, precursor ion scanning and product ion scanning modes are utilized.[9]

-

In Vitro Assays for Pharmacological Activity

-

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of PDEs, which hydrolyze cyclic nucleotides (cAMP or cGMP).

-

Methodology: A common method is a spectrophotometric assay using a commercially available kit. The inhibition of PDE activity is calculated by measuring the difference in absorbance between a control and the sample containing the test compound.[15] The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

dot

Caption: Experimental workflow for PDE inhibition assay.

-

Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a radiolabeled ligand from muscarinic receptors.

-

Methodology:

-

Receptor Source: Cell membranes from cell lines expressing specific muscarinic receptor subtypes (M1-M5) are used.

-

Radioligand: A radiolabeled antagonist, such as [3H]-N-methylscopolamine, is used.

-

Procedure: The receptor membranes are incubated with the radioligand in the presence and absence of the test compound at various concentrations.

-

Data Analysis: The amount of bound radioligand is measured, and the inhibition constant (Ki) of the test compound is calculated.[16][17][18][19][20]

-

Conclusion